Sodium tantalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

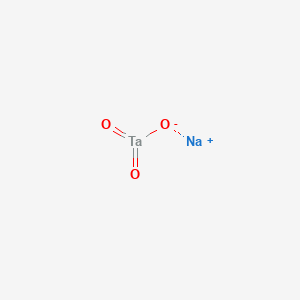

Sodium tantalate, also known as this compound, is a useful research compound. Its molecular formula is NaO3Ta and its molecular weight is 251.936 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photocatalysis

Overview

Sodium tantalate is recognized as one of the first semiconductor photocatalysts capable of producing hydrogen-oxygen mixed bubbles during water splitting. Its photocatalytic properties can be enhanced through doping with metal cations, which significantly improves its efficiency.

Key Findings

- Doping Effects : Doping this compound with metal cations such as strontium has been shown to reduce the electron-hole recombination rate, thereby increasing the steady-state population of charge carriers. This enhancement leads to improved quantum efficiency in photocatalytic reactions .

- Hydrothermal Synthesis : Research indicates that this compound can be synthesized through hydrothermal methods, yielding nanoparticles with enhanced photocatalytic activity. For instance, sulfur-doped this compound exhibited superior performance in the degradation of methylene blue compared to its undoped and carbon-doped counterparts .

Case Study: Hydrogen Production

A study demonstrated that metal-cation-doped this compound could achieve high rates of hydrogen production under visible light irradiation. The incorporation of strontium ions into the this compound lattice resulted in a notable increase in photocatalytic activity due to optimized charge carrier dynamics .

Microelectronics

Overview

this compound is utilized in microelectronics primarily due to its dielectric properties and potential as a lead-free piezoelectric material.

Key Findings

- Dielectric Properties : this compound exhibits excellent dielectric characteristics, making it suitable for applications in capacitors and other electronic devices. The material's high dielectric constant and low loss factor are advantageous for high-frequency applications .

- Piezoelectric Applications : As a lead-free piezoelectric ceramic, this compound has been explored for use in sensors and actuators. Its piezoelectric response can be tailored through doping and processing conditions, enhancing its applicability in microelectronic devices .

Energy Harvesting

Overview

The energy harvesting capabilities of this compound are linked to its thermoelectric properties, which allow it to convert temperature differences into electrical energy.

Key Findings

- Thermoelectric Performance : Studies have indicated that sulfur doping can enhance the thermoelectric performance of this compound, making it a promising candidate for energy harvesting applications. The optimized band structure resulting from doping facilitates better charge transport properties .

- Material Synthesis : The synthesis methods employed (e.g., hydrothermal processes) play a crucial role in determining the thermoelectric efficiency of this compound. Controlling particle size and morphology through synthesis conditions can lead to significant improvements in thermoelectric performance .

Data Summary

| Application | Key Properties | Findings/Case Studies |

|---|---|---|

| Photocatalysis | Semiconductor behavior | Enhanced hydrogen production with metal cation doping |

| Microelectronics | High dielectric constant | Suitable for capacitors; lead-free piezoelectric uses |

| Energy Harvesting | Thermoelectric properties | Improved efficiency with sulfur doping |

Eigenschaften

Molekularformel |

NaO3Ta |

|---|---|

Molekulargewicht |

251.936 g/mol |

IUPAC-Name |

sodium;oxido(dioxo)tantalum |

InChI |

InChI=1S/Na.3O.Ta/q+1;;;-1; |

InChI-Schlüssel |

VITUBTZOEDGNCK-UHFFFAOYSA-N |

Kanonische SMILES |

[O-][Ta](=O)=O.[Na+] |

Synonyme |

NaTaO3 sodium tantalate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.